Cas no 516-05-2 (Methylmalonic Acid)
Methylmalonic Acid Properties
Names and Identifiers
-
- 2-Methylmalonic acid
- 2-METHYLPROPANEDIOIC ACID
- METHYLPROPANEDIOIC ACID
- PROPANEDIOIC ACID,METHYL-1,1-Ethanedicarboxylic acid
- 1,1-ethanedicarboxylicacid
- Isosuccinic acid
- Malonic acid, methyl-methyl-malonicaci
- Methyl (Ethoxy Methylene) Cyanoacetate
- Methylmalonic
- Methylmalonic Acid
- 2-Methyl1-malonic acid
- Methylmalonate
- Methylmalonic acid solution
- 2-Methylpropanedioicacid
- EN300-53151
- methyl-Propanedioic acid
- bmse000398
- Methylpropanedioic acid;Methylmalonate
- methyl-Malonic acid
- MLS001335866
- HY-103395
- GTPL9633
- HMS3869I13
- methyl-Propanedioate
- Propanedioic acid, methyl-
- Propanedioic acid, methyl- (9CI)
- NSC 25201
- CCG-266070
- FT-0655314
- PROPANEDIOIC ACID, 2-METHYL-
- NSC-25201
- UNII-8LL8S712J7
- NSC25201
- STR03479
- SY006109
- 1,1-Ethanedicarboxylic acid
- Isosuccinate
- EINECS 208-219-5
- 4-02-00-01932 (Beilstein Handbook Reference)
- SCHEMBL27766
- AKOS009157181
- Methylmalonic acid, 99%
- NCGC00247049-01
- CHEMBL1232416
- MFCD00002656
- AC1639
- s3683
- CS-0027817
- 2-Methylmalonic acid 100 microg/mL in Acetonitrile
- methylpropanedioate
- Z787653408
- 8LL8S712J7
- FT-0671897
- Q239598
- InChI=1/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8
- HMS2230A22
- LMFA01170118
- DB04183
- 2-Methylmalonicacid
- NS00015152
- 2-methyl-propanedioic acid
- C02170
- BRN 1756084
- 1,1-Ethanedicarboxylate
- 166A2535-D607-4D47-956D-8FC6A1EA3B08
- 1215348-94-9
- SMR000857347
- alpha-methylmalonic acid
- DTXSID00199549
- 516-05-2
- Malonic acid, methyl-
- METHYL MALONIC ACID
- AI3-19472
- 2-methyl-malonic acid
- methyl-Malonate
- WLN: QV1VO1
- CHEBI:30860
- MLS001335865
- M0568
- 2-Methylmalonate
- BCP22931
- BDBM50038341
- STL373471
- BBL027393
- +Expand
-
- MFCD00002656
- ZIYVHBGGAOATLY-UHFFFAOYSA-N
- InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
- O=C(O)C(C)C(O)=O
- 1756084
Computed Properties
- 118.02700
- 2
- 4
- 2
- 118.026609
- 8
- 103
- 0
- 0
- 0
- 0
- 0
- 1
- 0.1
- nothing
- 0
- 74.6
Experimental Properties
- -0.20830
- 74.60000
- 1.4304 (estimate)
- dissolution
- 334.4°C at 760 mmHg
- 128-130 °C (lit.)
- Fahrenheit: 35.6 ° f
Celsius: 2 ° c - 1.0 mg/mL in acetonitrile
- white
- dissolve in water
- 3.07, 5.76(at 25℃)
- 1.45
Methylmalonic Acid Security Information
- GHS07
- OO1400000
- 3
- S26
- S26
- R36/37/38
- Xi
- UN 1648 3 / PGII
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 11-20/21/22-36
- Danger
Methylmalonic Acid Customs Data
- 2917190090
-
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methylmalonic Acid Price
Methylmalonic Acid Suppliers
Methylmalonic Acid Related Literature
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1. Kinetics and equilibria of 1 : 1 complex formation of hexa-aquatitanium(III) with malonic and methylmalonic acidPhalguni Chaudhuri,Hartmut Diebler J. Chem. Soc. Dalton Trans. 1986 1693
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2. Kinetics and equilibria of 1 : 1 complex formation of hexa-aquatitanium(III) with malonic and methylmalonic acidPhalguni Chaudhuri,Hartmut Diebler J. Chem. Soc. Dalton Trans. 1986 1693
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3. Subject index, 1990
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4. Formation of methylketenylacylium ion in SbF5–FSO3HKenneth Conrow,Don L. Morris J. Chem. Soc. Chem. Commun. 1973 5
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5. Synthesis of (2R)- and (2S)-[1-13C]-2-amino-2-methylmalonic acid, probes for the serine hydroxymethyltransferase reaction: stereospecific decarboxylation of the 2-pro-R carboxy group with the retention of configurationNeil R. Thomas,Verne Schirch,David Gani J. Chem. Soc. Chem. Commun. 1990 400
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6. Decarboxylation of 2-aminomalonic acid by serine hydroxymethyltransferase is, in fact, a stereospecific processNeil R. Thomas,Janet E. Rose,David Gani J. Chem. Soc. Perkin Trans. 1 1993 2933
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7. Kinetics of the formation of iron(III) monochelates with substituted malonic acidsF. P. Cavasino,E. Di Dio J. Chem. Soc. A 1971 3176
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Chandrashekar R. Ambati,Venkatrao Vantaku,Sri Ramya Donepudi,Chandra Sekhar Amara,Shiva Shankar Ravi,Akhil Mandalapu,Maharajni Perla,Vasanta Putluri,Arun Sreekumar,Nagireddy Putluri Anal. Methods 2019 11 49
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Thomas Markowski,Simon Drescher,Annette Meister,Alfred Blume,Bodo Dobner Org. Biomol. Chem. 2014 12 3649
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10. Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferaseNeil R. Thomas,Verne Schirch,David Gani J. Chem. Soc. Perkin Trans. 1 1993 2925
516-05-2 (Methylmalonic Acid) Related Products
- 609-08-5(Diethyl methylmalonate)
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- 108-59-8(Dimethyl malonate)
- 595-46-0(2,2-Dimethylmalonic acid)
- 601-75-2(2-Ethylmalonic acid)
- 2049-80-1(Diethyl allylmalonate)
- 77-25-8(Diethyl 2,2-diethylmalonate)
- 26543-05-5((S)-3-Hydroxy-2-methylpropanoic acid)
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